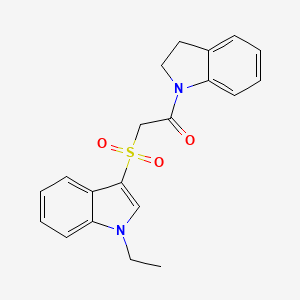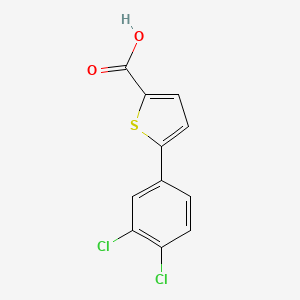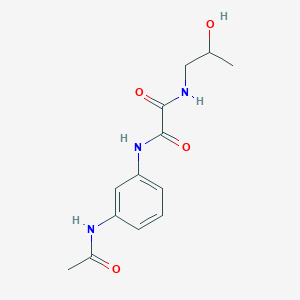![molecular formula C24H16F2N2O6S B2957073 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866811-07-6](/img/structure/B2957073.png)
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16F2N2O6S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Research has explored the structural aspects and properties of compounds closely related to the query chemical, focusing on amide-containing isoquinoline derivatives. These studies have revealed that such compounds can form gels or crystalline solids upon treatment with various acids, indicating potential applications in materials science for the development of novel gelators and crystalline materials with specific optical properties. The ability to form host–guest complexes with enhanced fluorescence emission suggests potential use in designing fluorescence-based sensors and imaging agents (Karmakar et al., 2007).
Phototoxicity and Photostability
The phototoxicity and photostability of fluoroquinolone compounds, which share a similar fluorinated structure with the compound of interest, have been studied. These properties are crucial for understanding how such compounds behave under light exposure, which is relevant for their use in photodynamic therapy and as photo-protective agents. The research highlights the importance of structural modifications in influencing the photostability and potential phototoxic effects of fluoroquinolones, offering a pathway to designing safer and more effective therapeutic agents (Fasani et al., 1999).
Antibacterial Activities
Several studies have investigated the antibacterial activities of quinoline derivatives, underscoring their significance in the development of new antibiotics. Specifically, fluoroquinolones, a class to which the query compound is structurally related, have been extensively studied for their effectiveness against a wide range of bacterial pathogens. This research is instrumental in addressing the growing concern of antibiotic resistance by providing insights into novel antibacterial agents' synthesis and mechanism of action (Nosova et al., 2001).
Target Identification for Tuberculosis Treatment
The identification of molecular targets by compounds similar to the query chemical is critical in drug discovery, especially for diseases like tuberculosis. Research into the 2-(quinolin-4-yloxy)acetamides has shown promising results against Mycobacterium tuberculosis, including clinical isolates resistant to conventional drugs. This opens up new avenues for developing treatments for multidrug-resistant tuberculosis, highlighting the potential of such compounds in addressing global health challenges (Subtil et al., 2017).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O6S/c25-14-1-5-16(6-2-14)27-23(29)12-28-11-22(35(31,32)17-7-3-15(26)4-8-17)24(30)18-9-20-21(10-19(18)28)34-13-33-20/h1-11H,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBJXKFOABYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2956994.png)
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2956997.png)
![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)



![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)

